

Physicochemical Properties of DLin-MC3-DMA: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-MC3-DMA is a highly potent, ionizable cationic lipid that has become a cornerstone in the development of nucleic acid delivery systems.[1][2][3][4] Its clinical significance is highlighted by its use in the first FDA-approved siRNA-lipid nanoparticle (LNP) drug, Onpattro®, for the treatment of hereditary transthyretin-mediated amyloidosis.[4][5] This guide provides a comprehensive overview of the core physicochemical properties of DLin-MC3-DMA, detailed experimental protocols for its application, and a visualization of its mechanism of action.

Core Physicochemical Properties

The efficacy of DLin-MC3-DMA in drug delivery is intrinsically linked to its unique chemical structure and resulting physicochemical characteristics. A key feature is its tertiary amine headgroup, which has an apparent pKa of 6.44.[1][2][6] This allows for a pH-dependent charge modulation: the lipid is positively charged at acidic pH, facilitating the encapsulation of negatively charged nucleic acids during formulation, and transitions to a near-neutral state at physiological pH, which is crucial for stability and reduced toxicity in circulation.[4] Upon endocytosis into the cell, the acidic environment of the endosome protonates the lipid, triggering endosomal escape and the release of the therapeutic payload into the cytoplasm.[4]

Tabulated Physicochemical Data



The following tables summarize the key quantitative properties of DLin-MC3-DMA.

Identifier	Value	Source
Full Chemical Name	(6Z,9Z,28Z,31Z)- heptatriaconta-6,9,28,31- tetraen-19-yl 4- (dimethylamino)butanoate	[2][3][8]
Synonyms	MC3, Dilinoleyl-methyl-4- dimethylaminobutyrate	[1][6]
CAS Number	1224606-06-7	[2][6][9]
Molecular Formula	C43H79NO2	[1][8][9]
Property	Value	Source
Molecular Weight	642.09 g/mol	[8][9]
Apparent pKa	6.44	[1][2][6][9]
Physical Form	Yellowish oil	[10]
Purity	≥95%	[1][9]
UV/Vis. λmax	204 nm	[1]
Boiling Point (Predicted)	670.2 ± 43.0 °C	[4]
Density (Predicted)	0.886 ± 0.06 g/cm ³	[4]



Solubility	Notes	Source
Ethanol	Soluble (often supplied as a 100 mg/mL solution)	[1][9]
DMSO	Soluble	[4]
DMF	Soluble	[4]
DCM, Methanol, Acetone	Soluble	[10]
Water	Insoluble	[8]

Experimental Protocols

The following sections detail standardized protocols for the formulation of DLin-MC3-DMA-based lipid nanoparticles and their subsequent characterization.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating RNA, using a formulation composition that has been optimized for in vivo applications.[11]

Materials:

- DLin-MC3-DMA
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Ethanol (anhydrous)
- RNA cargo (e.g., siRNA, mRNA) in an acidic aqueous buffer (e.g., sodium citrate buffer, pH
 4.0)



Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Preparation of Lipid Stock Solutions:
 - Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in anhydrous ethanol at appropriate concentrations (e.g., 10-20 mg/mL).[11] Ensure all lipids are fully dissolved.
- Preparation of the Lipid Mixture:
 - Combine the lipid stock solutions in an ethanol solution to achieve a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[11]
- Preparation of the Aqueous Phase:
 - Dissolve the RNA cargo in an acidic buffer (e.g., 25 mM sodium citrate, pH 4.0). The acidic pH ensures that the DLin-MC3-DMA is protonated and can complex with the negatively charged RNA.
- · Microfluidic Mixing:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.
 - Load the lipid mixture (in ethanol) into one syringe and the aqueous RNA solution into another.
 - Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).[12] This rapid mixing process leads to the self-assembly of LNPs.
- Purification and Buffer Exchange:
 - Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours to remove the ethanol and raise the pH.[13] This step neutralizes the surface charge of the LNPs, rendering them more stable in circulation.



- o Concentrate the purified LNPs using a centrifugal filter device if necessary.
- Sterilization:
 - $\circ~$ Sterilize the final LNP formulation by passing it through a 0.22 μm filter.

LNP Characterization Methods

Accurate characterization is critical to ensure the quality, efficacy, and safety of the LNP formulation.



Parameter	Method	Principle
Particle Size and Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	Measures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.[14][15]
Encapsulation Efficiency (%EE)	RiboGreen Assay	A fluorescent dye (RiboGreen) intercalates with nucleic acids and fluoresces. By measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated RNA can be quantified.[13][14]
Lipid Composition and Purity	High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC- CAD)	Separates lipid components based on their physicochemical properties. CAD provides near-universal detection for non-volatile analytes, allowing for accurate quantification of each lipid.[14]
RNA Integrity	Automated Gel Electrophoresis (e.g., TapeStation)	An automated system that performs gel electrophoresis to separate RNA molecules by size, providing an RNA Integrity Number (RIN) to assess quality.[14]
Morphology	Cryo-Transmission Electron Microscopy (Cryo-TEM)	Provides high-resolution images of LNPs in their native, hydrated state, revealing their size, shape, and internal structure.[17]

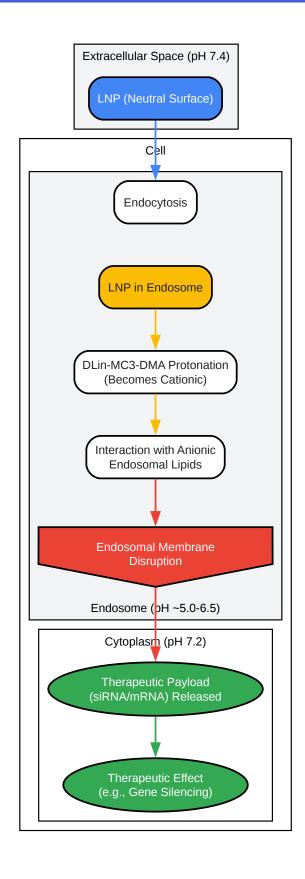


Mechanism of Action: Endosomal Escape

The therapeutic success of LNP-formulated nucleic acids is highly dependent on their ability to escape from the endosome and enter the cytoplasm. The ionizable nature of DLin-MC3-DMA is the key driver of this process.

Endosomal Escape Pathway





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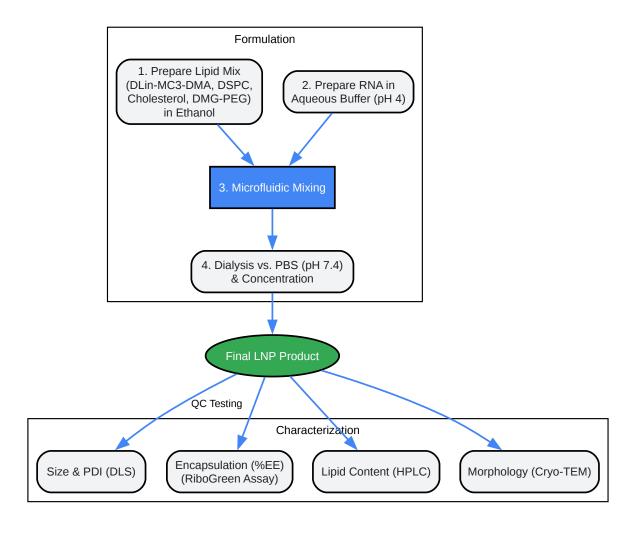
Caption: The pH-dependent mechanism of DLin-MC3-DMA-mediated endosomal escape of nucleic acid payloads.

Workflow Explanation:

- Circulation and Cellular Uptake: At physiological pH 7.4, the DLin-MC3-DMA-containing LNP
 has a near-neutral surface charge, promoting stability and minimizing non-specific
 interactions. The LNP is taken up by target cells via endocytosis.
- Endosomal Acidification and Protonation: Inside the endosome, the pH drops to approximately 5.0-6.5. This acidic environment protonates the tertiary amine of DLin-MC3-DMA, causing the lipid to become positively charged.[4][7]
- Membrane Disruption: The now cationic DLin-MC3-DMA interacts with anionic lipids (e.g., phosphatidylserine) present in the endosomal membrane. This interaction is thought to disrupt the membrane's bilayer structure, potentially forming non-bilayer lipid phases that lead to membrane destabilization.[18]
- Payload Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid payload to be released into the cytoplasm, where it can engage with the cellular machinery to exert its therapeutic effect (e.g., mRNA translation or siRNA-mediated gene silencing).[7]

Experimental Workflow for LNP Formulation & Characterization





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Caption: A streamlined workflow for the formulation and quality control of DLin-MC3-DMA-based LNPs.

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